molecular formula C7H10N4 B13660469 3,6-Dimethylpyrazine-2-carboximidamide

3,6-Dimethylpyrazine-2-carboximidamide

Cat. No.: B13660469
M. Wt: 150.18 g/mol
InChI Key: QOIFEWNTVHBWRD-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C7H11N3. It belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3,6-Dimethylpyrazine-2-carboximidamide involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . The reaction conditions typically involve heating the reactants in an appropriate solvent under controlled temperature and pressure to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrazines, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,6-Dimethylpyrazine-2-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of flavors and fragrances due to its characteristic aroma.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylpyrazine: Known for its neuroprotective and anti-inflammatory properties.

    2,5-Dimethylpyrazine: Used as a flavoring agent in the food industry.

    2,3,5-Trimethylpyrazine: Exhibits antimicrobial and antioxidant activities.

Uniqueness

3,6-Dimethylpyrazine-2-carboximidamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

3,6-dimethylpyrazine-2-carboximidamide

InChI

InChI=1S/C7H10N4/c1-4-3-10-5(2)6(11-4)7(8)9/h3H,1-2H3,(H3,8,9)

InChI Key

QOIFEWNTVHBWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C(=N)N)C

Origin of Product

United States

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